(4E)-4-(2-chloro-4,5-dimethoxybenzylidene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4E)-4-(2-chloro-4,5-dimethoxybenzylidene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one is a synthetic organic compound that belongs to the class of pyrazolones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-(2-chloro-4,5-dimethoxybenzylidene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of appropriate aldehydes and ketones with hydrazine derivatives. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst. The specific reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimization of reaction parameters and purification techniques is crucial to ensure high-quality product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-(2-chloro-4,5-dimethoxybenzylidene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery and development.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory, analgesic, and antimicrobial activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (4E)-4-(2-chloro-4,5-dimethoxybenzylidene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other biomolecules that mediate its biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolone derivatives with varying substituents. Examples include:
- 4-methyl-2-phenyl-5-pyrazolone
- 4-ethyl-2-phenyl-5-pyrazolone
- 4-(2-chlorobenzylidene)-2-phenyl-5-pyrazolone
Uniqueness
The uniqueness of (4E)-4-(2-chloro-4,5-dimethoxybenzylidene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one lies in its specific substituents, which may confer distinct chemical and biological properties compared to other pyrazolone derivatives
Properties
Molecular Formula |
C21H21ClN2O3 |
---|---|
Molecular Weight |
384.9 g/mol |
IUPAC Name |
(4E)-4-[(2-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-5-propylpyrazol-3-one |
InChI |
InChI=1S/C21H21ClN2O3/c1-4-8-18-16(21(25)24(23-18)15-9-6-5-7-10-15)11-14-12-19(26-2)20(27-3)13-17(14)22/h5-7,9-13H,4,8H2,1-3H3/b16-11+ |
InChI Key |
KOFSYAUSJNHBDI-LFIBNONCSA-N |
Isomeric SMILES |
CCCC\1=NN(C(=O)/C1=C/C2=CC(=C(C=C2Cl)OC)OC)C3=CC=CC=C3 |
Canonical SMILES |
CCCC1=NN(C(=O)C1=CC2=CC(=C(C=C2Cl)OC)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
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